Technical Documentation Center

2-(Benzyloxy)-4-chloro-1-iodobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Benzyloxy)-4-chloro-1-iodobenzene
  • CAS: 1820607-95-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-1-iodo-2-phenylmethoxybenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as pivotal building blocks for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as pivotal building blocks for the synthesis of complex functional compounds. Among these, polysubstituted benzene derivatives, such as 4-chloro-1-iodo-2-phenylmethoxybenzene, offer a unique combination of reactive sites and physicochemical properties. The presence of three distinct substituents on the aromatic ring—a chloro group, an iodo group, and a phenylmethoxy (benzyloxy) group—provides a versatile platform for regioselective chemical modifications. This guide offers a comprehensive technical overview of 4-chloro-1-iodo-2-phenylmethoxybenzene, detailing its chemical structure, plausible synthetic routes, in-depth spectral analysis, and potential applications in drug discovery and organic synthesis.

Chemical Structure and Properties

4-Chloro-1-iodo-2-phenylmethoxybenzene is an aromatic ether with the chemical formula C₁₃H₁₀ClIO. The molecule features a benzene ring substituted with a chlorine atom at position 4, an iodine atom at position 1, and a benzyloxy group at position 2. This substitution pattern leads to a unique electronic and steric environment around the aromatic core, influencing its reactivity and physical properties.

PropertyValueSource
Chemical Name 4-chloro-1-iodo-2-phenylmethoxybenzene-
Synonyms 2-(Benzyloxy)-4-chloro-1-iodobenzene[1]
CAS Number 1820607-95-1[1]
Molecular Formula C₁₃H₁₀ClIO[1]
Molecular Weight 344.58 g/mol [1]
Appearance Predicted to be a solid at room temperatureInferred from similar compounds

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
bgcolor="#F1F3F4";
// Benzene ring
C1 [pos="0,1.5!", label="C"];
C2 [pos="-1.3,0.75!", label="C"];
C3 [pos="-1.3,-0.75!", label="C"];
C4 [pos="0,-1.5!", label="C"];
C5 [pos="1.3,-0.75!", label="C"];
C6 [pos="1.3,0.75!", label="C"];

// Aromatic bonds
C1 -- C2 [label=""];
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];

// Substituents
I [pos="0,2.5!", label="I", fontcolor="#EA4335"];
O [pos="-2.3,1.25!", label="O", fontcolor="#4285F4"];
Cl [pos="0,-2.5!", label="Cl", fontcolor="#34A853"];
CH2 [pos="-3.3,0.75!", label="CH₂"];
Ph [pos="-4.3,1.25!", shape=circle, label="Ph", style=filled, fillcolor="#FBBC05"];

// Bonds to substituents
C1 -- I;
C2 -- O;
C4 -- Cl;
O -- CH2;
CH2 -- Ph;

// Double bonds in benzene ring
node [shape=none, label=""];
p1 [pos="-0.65,1.125!"];
p2 [pos="-0.65,-1.125!"];
p3 [pos="1.3,0!"];
p1 -- C6 [style=invis];
p2 -- C3 [style=invis];
p3 -- C5 [style=invis];

}

Caption: Chemical structure of 4-chloro-1-iodo-2-phenylmethoxybenzene.

Synthesis of 4-Chloro-1-iodo-2-phenylmethoxybenzene

The synthesis of 4-chloro-1-iodo-2-phenylmethoxybenzene can be strategically approached through two primary retrosynthetic pathways: the benzylation of a pre-functionalized phenol or the iodination of a benzylated chlorobenzene derivative. The Williamson ether synthesis is a robust and widely employed method for the formation of ethers and represents a highly plausible route.[2][3][4]

Recommended Synthetic Route: Williamson Ether Synthesis

This approach involves the O-alkylation of 4-chloro-2-iodophenol with a suitable benzyl halide, such as benzyl bromide or benzyl chloride. The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with the benzyl halide.[1][2]

Caption: Synthetic workflow for 4-chloro-1-iodo-2-phenylmethoxybenzene via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-iodophenol

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (or sodium hydride)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-iodophenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide should be observed.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and allow it to react for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-chloro-1-iodo-2-phenylmethoxybenzene.

Spectroscopic and Structural Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy and mass spectrometry.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the substituted benzene ring and the five protons of the benzyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.9 - 7.1d~8.5
H-5~7.2 - 7.4dd~8.5, ~2.5
H-6~7.6 - 7.8d~2.5
-CH₂-~5.1 - 5.3s-
Phenyl (benzyl)~7.3 - 7.5m-

Rationale for Predictions:

  • The protons on the main benzene ring will appear as distinct signals due to their unique electronic environments. The proton at H-6 is expected to be the most downfield due to the deshielding effects of the adjacent iodine and the ortho-benzyloxy group.

  • The methylene protons of the benzyloxy group are expected to appear as a singlet in the range of 5.1-5.3 ppm.

  • The five protons of the phenyl ring of the benzyloxy group will likely appear as a multiplet in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display a total of 11 unique signals: 6 for the main aromatic ring and 5 for the benzyloxy group (with two pairs of equivalent carbons in the phenyl ring).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-I)~85 - 95
C-2 (C-O)~155 - 160
C-3~115 - 120
C-4 (C-Cl)~128 - 132
C-5~130 - 135
C-6~138 - 142
-CH₂-~70 - 75
C-ipso (benzyl)~135 - 138
C-ortho (benzyl)~127 - 129
C-meta (benzyl)~128 - 130
C-para (benzyl)~127 - 129

Rationale for Predictions:

  • The carbon attached to the iodine (C-1) will be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon.

  • The carbon attached to the oxygen (C-2) will be the most downfield carbon of the main ring due to the strong deshielding effect of the oxygen atom.

  • The carbon attached to the chlorine (C-4) will also be downfield, but less so than C-2.

  • The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

FragmentPredicted m/zInterpretation
[M]⁺344/346Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
[M - C₇H₇]⁺253/255Loss of the benzyl group
[C₇H₇]⁺91Benzyl cation (tropylium ion)
[M - I]⁺217/219Loss of iodine radical
[M - Cl]⁺309Loss of chlorine radical

Rationale for Predictions:

  • The molecular ion peak should exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, indicative of the presence of one chlorine atom.

  • A prominent peak at m/z 91, corresponding to the stable tropylium ion, is expected due to the facile cleavage of the benzylic C-O bond.[5][6]

  • Loss of the halogen atoms (iodine and chlorine) are also plausible fragmentation pathways.[6]

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications for 4-chloro-1-iodo-2-phenylmethoxybenzene are not extensively documented, its structural motifs suggest significant potential in several areas of chemical research, particularly in drug discovery.

Privileged Scaffolds and Scaffold Hopping

The benzyloxy-phenyl moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] This scaffold is known to interact with various biological targets. The presence of both a chloro and an iodo group on this scaffold provides two distinct handles for further chemical elaboration through techniques like scaffold hopping, which is used to discover new compounds with improved properties.[8][9][10]

Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the C-1 position, while leaving the C-4 chloro-substituent intact for potential subsequent transformations. This makes 4-chloro-1-iodo-2-phenylmethoxybenzene a valuable intermediate for the synthesis of highly functionalized and complex molecules.

Precursor for Bioactive Molecules

Halogenated aromatic compounds are integral to a vast number of pharmaceuticals.[11] The chloro group can enhance metabolic stability and binding affinity, while the benzyloxy group can modulate lipophilicity and participate in key binding interactions. Therefore, 4-chloro-1-iodo-2-phenylmethoxybenzene serves as a versatile starting material for the synthesis of novel drug candidates.

Safety and Handling

As with any halogenated aromatic compound, 4-chloro-1-iodo-2-phenylmethoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][12] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

4-Chloro-1-iodo-2-phenylmethoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The distinct reactivity of its chloro and iodo substituents allows for regioselective modifications, making it an attractive starting material for the construction of complex molecular architectures. While experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

  • 13

  • Pharmaffiliates. (n.d.). 2-(Benzyloxy)-4-chloro-1-iodobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemHelp ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. [Link]

  • Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]

  • Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Ali, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130537.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20281.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • QM Magic Class. (n.d.). QM analyses of Electrophilic Aromatic Iodination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). iodobenzene. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link]

  • BioSolveIT. (2015, November 25). webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore [Video]. YouTube. [Link]

  • PubMed. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Identification of Bioisosteric Scaffolds using Scaffold Keys. Retrieved from [Link]

  • Khan, I., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(42), 24391-24409.

Sources

Exploratory

An In-depth Technical Guide to 2-Benzyloxy-4-chloroiodobenzene: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-benzyloxy-4-chloroiodobenzene, a pivotal chemical intermediate for researchers, scientists, and professionals in the field of drug development. We will delve in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-benzyloxy-4-chloroiodobenzene, a pivotal chemical intermediate for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, a robust synthesis protocol, its strategic applications in medicinal chemistry, and essential safety and handling information.

Core Molecular and Physical Properties

2-Benzyloxy-4-chloroiodobenzene, with the CAS number 1820607-95-1, is a polysubstituted aromatic compound. Its structure incorporates a benzyloxy group, a chloro group, and an iodo group on a benzene ring. This unique combination of functionalities makes it a versatile building block in organic synthesis.

The molecular formula of this compound is C₁₃H₁₀ClIO, and it has a molecular weight of 344.58 g/mol .[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1820607-95-1[1]
Molecular Formula C₁₃H₁₀ClIO[1]
Molecular Weight 344.58 g/mol [1]
Synonyms 2-(Benzyloxy)-4-chloro-1-iodobenzene, 4-chloro-1-iodo-2-phenylmethoxybenzene[1]
Storage 2-8°C, Refrigerator[1]

Strategic Synthesis of 2-Benzyloxy-4-chloroiodobenzene

The synthesis of 2-benzyloxy-4-chloroiodobenzene can be approached through a multi-step process that leverages common and reliable organic transformations. A plausible and efficient synthetic route starts from a commercially available substituted phenol, followed by benzylation and halogenation. The benzyloxy group serves as a protecting group for the phenol, a common strategy in multi-step synthesis.[2]

A likely synthetic pathway is outlined below. This protocol is based on established synthetic methodologies for similar molecules, such as Williamson ether synthesis for the benzylation step and electrophilic iodination for the introduction of the iodine atom.[3][4][5]

Synthesis_of_2-Benzyloxy-4-chloroiodobenzene 4-Chloro-2-iodophenol 4-Chloro-2-iodophenol Reaction Williamson Ether Synthesis 4-Chloro-2-iodophenol->Reaction Benzyl_bromide Benzyl_bromide Benzyl_bromide->Reaction Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Reaction Product 2-Benzyloxy-4-chloroiodobenzene Reaction->Product caption Plausible synthetic workflow for 2-benzyloxy-4-chloroiodobenzene. Applications_in_Drug_Discovery Start 2-Benzyloxy-4-chloroiodobenzene Suzuki Suzuki Coupling (at Iodo position) Start->Suzuki Sonogashira Sonogashira Coupling (at Iodo position) Start->Sonogashira Other Other Cross-Coupling Reactions Start->Other Intermediate Functionalized Intermediate Suzuki->Intermediate Sonogashira->Intermediate Other->Intermediate Deprotection Deprotection (Removal of Benzyl group) Intermediate->Deprotection Final_Product Complex Bioactive Molecule (e.g., API) Deprotection->Final_Product caption Role of 2-benzyloxy-4-chloroiodobenzene in API synthesis.

Sources

Foundational

IUPAC name for 2-(Benzyloxy)-4-chloro-1-iodobenzene

Technical Whitepaper: 2-(Benzyloxy)-4-chloro-1-iodobenzene Subtitle: Nomenclature, Synthesis, and Chemoselective Utility in Drug Discovery Executive Summary 2-(Benzyloxy)-4-chloro-1-iodobenzene (CAS: 1820607-95-1) is a t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(Benzyloxy)-4-chloro-1-iodobenzene Subtitle: Nomenclature, Synthesis, and Chemoselective Utility in Drug Discovery

Executive Summary

2-(Benzyloxy)-4-chloro-1-iodobenzene (CAS: 1820607-95-1) is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry. Characterized by three distinct functionalities—an aryl iodide, an aryl chloride, and a benzyl-protected phenol—this molecule offers orthogonal reactivity profiles essential for diversity-oriented synthesis (DOS).

This guide provides an in-depth analysis of its IUPAC nomenclature derivation, a robust synthetic protocol, and its strategic application as a "linchpin" intermediate in the construction of complex pharmaceutical agents, particularly TRPM8 antagonists and antiviral candidates.

Part 1: Nomenclature & Structural Identity

The naming of 2-(Benzyloxy)-4-chloro-1-iodobenzene follows strict IUPAC hierarchy rules regarding locant minimization and alphabetical prioritization. Understanding this derivation is critical for database searching and regulatory documentation.

Structural Deconstruction
  • Parent Structure: Benzene.[1][2]

  • Substituents:

    • Iodo (-I): High reactivity halogen.

    • Chloro (-Cl): Lower reactivity halogen.

    • Benzyloxy (-OCH₂C₆H₅): An ether group acting as a protected phenol.

The Logic of Numbering (The Lowest Locant Rule)

To determine the correct IUPAC name, we must minimize the set of locants assigned to the substituents.

  • Arrangement A (Correct): Assigning the Iodine position as C1.

    • Iodine at 1.[1]

    • Benzyloxy at 2 (Ortho to I).

    • Chlorine at 4 (Para to I).

    • Locant Set: 1, 2, 4.

  • Arrangement B (Incorrect): Assigning the Chlorine position as C1.

    • Chlorine at 1.

    • Iodine at 4 (Para to Cl).

    • Benzyloxy at 3 (Ortho to I).

    • Locant Set: 1, 3, 4.

Alphabetical Ordering

Prefixes are listed alphabetically in the name, regardless of their locant:

  • B enzyloxy

  • C hloro

  • I odo

Final Name: 2-(Benzyloxy)-4-chloro-1-iodobenzene.[3][4]

Part 2: Synthetic Methodology

The synthesis of 2-(Benzyloxy)-4-chloro-1-iodobenzene is typically achieved via a convergent route starting from 3-chlorophenol. This pathway ensures correct regiochemistry and high yields.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage, revealing benzyl bromide and 5-chloro-2-iodophenol as the primary precursors. The phenol is derived from the regioselective iodination of 3-chlorophenol.

Retrosynthesis Target 2-(Benzyloxy)-4-chloro-1-iodobenzene (Target) Intermediate 5-Chloro-2-iodophenol (Key Intermediate) Target->Intermediate Williamson Ether Synthesis Reagent Benzyl Bromide Target->Reagent Start 3-Chlorophenol (Starting Material) Intermediate->Start Electrophilic Iodination

Figure 1: Retrosynthetic disconnection showing the pathway from commodity chemicals to the target scaffold.

Detailed Experimental Protocol

Step 1: Regioselective Iodination

  • Objective: Synthesize 5-chloro-2-iodophenol.

  • Reagents: 3-Chlorophenol (1.0 eq), Iodine (1.0 eq), NaI (1.1 eq), NaOH (aq).

  • Mechanism: The hydroxyl group at C1 directs the electrophile (I⁺) to the ortho (C2, C6) and para (C4) positions. The Chlorine at C3 directs ortho (C2, C4) and para (C6). Position C6 (relative to original phenol numbering) is reinforced by both directing groups (Ortho to OH, Para to Cl), favoring the formation of the specific isomer required.

Step 2: Benzylation (Williamson Ether Synthesis) This step locks the phenol as a benzyl ether, protecting it from side reactions during subsequent metal-catalyzed couplings.

  • Reagents:

    • 5-Chloro-2-iodophenol (10.0 mmol, 2.54 g)

    • Benzyl bromide (11.0 mmol, 1.3 mL)

    • Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g)

    • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).

  • Procedure:

    • Setup: Charge a flame-dried round-bottom flask with 5-chloro-2-iodophenol and anhydrous DMF (20 mL).

    • Deprotonation: Add K₂CO₃ in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Addition: Add benzyl bromide dropwise via syringe over 5 minutes.

    • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear, replaced by the less polar ether product (high Rf).

    • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes).

  • Expected Yield: 85-92%.

  • Physical State: Off-white to pale yellow solid.

Part 3: Chemoselectivity & Application in Drug Discovery

The primary value of 2-(Benzyloxy)-4-chloro-1-iodobenzene lies in its orthogonal reactivity . It contains two halogen handles with significantly different bond dissociation energies (BDE).

Reactivity Hierarchy
BondApprox. BDE (kcal/mol)Reactivity in Pd-CatalysisUtility
C–I ~65High (Reacts at RT)First coupling (Suzuki, Sonogashira)
C–Cl ~96Low (Requires high T/Ligands)Second coupling or left as substituent
C–OBn ~65-70Inert (under basic coupling)Latent phenol (deprotect via H₂/Pd)
Strategic Usage: The "Linchpin" Strategy

In drug development, this molecule is used to link two different pharmacophores.

  • Step A: The C-I bond undergoes a Suzuki-Miyaura coupling with Boronic Acid "A". The C-Cl bond remains intact.

  • Step B: The Benzyl group is removed (hydrogenolysis) to reveal a phenol, or the C-Cl bond is engaged using specialized Buchwald ligands for amination.

Case Study: TRPM8 Antagonists Research indicates that 2-(benzyloxy)benzamide derivatives act as potent antagonists for the TRPM8 ion channel, a target for neuropathic pain and cold hypersensitivity. The 2-(Benzyloxy)-4-chloro-1-iodobenzene scaffold allows for the precise introduction of biaryl systems at the C1 position while maintaining the critical benzyloxy ether motif required for receptor binding [1].

Reactivity Scaffold 2-(Benzyloxy)-4-chloro- 1-iodobenzene Suzuki Suzuki Coupling (Pd(PPh3)4, R-B(OH)2) Scaffold->Suzuki Chemoselective C-I Activation Product1 Biaryl Intermediate (Cl retained) Suzuki->Product1 Deprotection Hydrogenolysis (H2, Pd/C) Product1->Deprotection Unmasking OH FinalDrug Functionalized Phenol (TRPM8 Antagonist Core) Deprotection->FinalDrug

Figure 2: Chemoselective workflow utilizing the labile C-I bond while preserving the C-Cl bond for late-stage modification.

References

  • Beccari, A. R., et al. (2013). "Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists."[5] Bioorganic & Medicinal Chemistry Letters, 23(24), 6800-6805.

  • Pharmaffiliates. (n.d.). "2-(Benzyloxy)-4-chloro-1-iodobenzene Product Data." Pharmaffiliates Analytics & Synthetics.

  • Sigma-Aldrich. (n.d.). "Product Specification: 2-(Benzyloxy)-1-bromo-4-iodobenzene (Analogous Reactivity)." MilliporeSigma.

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. (Rule P-14.4: Numbering).

Sources

Protocols & Analytical Methods

Method

Chemoselective Cross-Coupling of Chloro-Iodo Arenes

Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists[1] Abstract This application note details the strategic execution of chemoselective cros...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists[1]

Abstract

This application note details the strategic execution of chemoselective cross-coupling reactions on chloro-iodo arenes. By exploiting the significant kinetic disparity in oxidative addition rates between C–I and C–Cl bonds, researchers can achieve orthogonal functionalization—selectively deriving the iodine site while preserving the chlorine handle for subsequent complexity-building. This guide provides mechanistic insights, validated protocols for Suzuki-Miyaura and Sonogashira couplings, and a workflow for sequential one-pot difunctionalization.

Mechanistic Principles: The Kinetic Gatekeeper

The foundation of chemoselectivity in polyhalogenated arenes lies in the Bond Dissociation Energy (BDE) and the resulting rate of Oxidative Addition (OA) .

  • C–I Bond: ~65 kcal/mol (Weak, fast OA)

  • C–Cl Bond: ~95 kcal/mol (Strong, slow OA)

The Selectivity Hierarchy

In palladium-catalyzed manifolds, the oxidative addition of the Pd(0) species to the aryl halide is typically the turnover-limiting step for chlorides, but rapid for iodides. Reactivity Trend: Ar-I > Ar-OTf ≥ Ar-Br >> Ar-Cl[2]

To maintain high chemoselectivity (coupling at I only), the reaction system must be tuned to be active enough for C–I insertion but kinetically incompetent for C–Cl insertion .

Catalyst Selection Strategy
  • For I-Selectivity (Preserve Cl): Use "standard" Pd catalysts with triphenylphosphine (PPh₃) or bidentate ligands like dppf. These are reactive enough for iodides but struggle to activate chlorides under mild conditions.

    • Recommended: Pd(PPh₃)₄, PdCl₂(dppf), PdCl₂(PPh₃)₂.

  • For Cl-Activation (Subsequent Step): Requires electron-rich, bulky ligands that increase the electron density on Pd(0), facilitating insertion into the stronger C–Cl bond.

    • Recommended: Pd₂(dba)₃ + SPhos/XPhos, Pd-PEPPSI-IPr.

Visualization: Kinetic Selectivity Pathway

Chemoselectivity Start Chloro-Iodo Arene Pd0 Pd(0) Species Start->Pd0 Catalyst Binding OA_I Oxidative Addition (Fast) Low Activation Energy Pd0->OA_I k_I >> k_Cl OA_Cl Oxidative Addition (Slow) High Activation Energy Pd0->OA_Cl Requires Active Ligand Int_I Ar(Cl)-Pd(II)-I (Stable Intermediate) OA_I->Int_I Int_Cl Ar(I)-Pd(II)-Cl (Unfavorable) OA_Cl->Int_Cl Prod_I Product A (Cl intact) TARGET Int_I->Prod_I Transmetalation & RE Prod_Cl Product B (I intact) SIDE PRODUCT Int_Cl->Prod_Cl

Figure 1: Kinetic bifurcation in Pd-catalyzed coupling. The rate constant for C–I insertion (


) vastly exceeds 

under standard conditions.

Validated Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (I-Selective)

Objective: Couple an aryl boronic acid to the iodine site of a chloro-iodo arene, leaving the chlorine intact.

Materials:

  • Substrate: 1-chloro-4-iodobenzene (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and purge with Argon/Nitrogen x3.

  • Charging: Add 1-chloro-4-iodobenzene (1.0 mmol), Phenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent/Base: Add degassed DME (4 mL) and 2M Na₂CO₃ (1 mL).

  • Reaction: Seal the vessel and heat to 60–80 °C .

    • Critical Note: Do not exceed 90 °C. Higher temperatures increase the risk of activating the C–Cl bond.

  • Monitoring: Monitor by TLC/HPLC. Reaction is typically complete in 2–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash column chromatography.

Expected Outcome: >90% yield of the 4-chlorobiphenyl derivative. <2% double addition.

Protocol B: Sequential One-Pot Difunctionalization

Objective: Synthesize a non-symmetrical terphenyl by reacting the Iodine first, then modifying conditions in situ to react the Chlorine.

Workflow:

  • Step 1 (I-Coupling): Follow Protocol A conditions (Pd(PPh₃)₄, Na₂CO₃, 60 °C).

  • Checkpoint: Confirm consumption of starting material (I-site).

  • Step 2 (Cl-Activation):

    • Add Second Boronic Acid (1.2 equiv).

    • Add Active Ligand/Catalyst: Add a solution of Pd₂(dba)₃ (1 mol%) and XPhos or SPhos (2 mol%).

    • Note: Alternatively, just adding the ligand (SPhos) often suffices if active Pd(0) remains, but adding fresh catalyst ensures conversion.

    • Temperature: Increase heat to 100–110 °C .

  • Reaction: Stir for 12–18 hours.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Loss of Selectivity (Cl reacts) Temperature too highReduce Temp to <60 °C.
Ligand too activeSwitch from alkylphosphines (e.g., PCy₃) to arylphosphines (PPh₃, dppf).
Low Conversion (I site) Catalyst deactivationEnsure strict O₂-free conditions. Increase catalyst load to 5 mol%.
Dehalogenation (I → H) Hydride source presentAvoid alcoholic solvents if possible (use THF/Dioxane). Ensure solvent is dry.
Homocoupling (Ar-Ar) Oxygen leakDegas solvents thoroughly (sparge with Ar for 15 mins).
Protodeboronation Unstable boronic acidUse Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts).

Sequential Workflow Diagram

SequentialWorkflow Start Start: Chloro-Iodo Arene + Boronic Acid A Step1 Step 1: I-Selective Coupling Cat: Pd(PPh3)4 Temp: 60°C Start->Step1 Check Checkpoint: I-site consumed? Step1->Check Check->Step1 No (Extend Time) Intermed Intermediate: Chloro-Biaryl Check->Intermed Yes Step2_Add Add: 1. Boronic Acid B 2. Ligand (XPhos/SPhos) 3. Base (K3PO4) Intermed->Step2_Add Step2_Run Step 2: Cl-Coupling Temp: 100°C Step2_Add->Step2_Run Final Final Product: Unsymmetrical Terphenyl Step2_Run->Final

Figure 2: Operational workflow for one-pot sequential functionalization.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483.[3] Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Handy, S. T.; Zhang, X. "Chemoselective Suzuki Couplings of Dihaloarenes." Organic Letters, 2006, 8, 209-212.
  • BenchChem Application Notes. "Protocol for Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene." Link

  • Nguyen, H. N.; Huang, X.; Buchwald, S. L. "The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates." Journal of the American Chemical Society, 2003 , 125(39), 11818–11819. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Benzyloxy)-4-chloro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 2-(Benzyloxy)-4-chloro-1-iodobenzene, a key intermediate in the development of various p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-(Benzyloxy)-4-chloro-1-iodobenzene, a key intermediate in the development of various pharmaceutical compounds. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to improve yield and purity. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible synthetic protocol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-(Benzyloxy)-4-chloro-1-iodobenzene, focusing on the direct iodination of 2-(benzyloxy)-4-chlorophenol.

Q1: Why is my reaction yield of 2-(Benzyloxy)-4-chloro-1-iodobenzene consistently low?

A1: Low yields can stem from several factors, primarily incomplete reaction, side-product formation, or product loss during workup and purification. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the starting material, 2-(benzyloxy)-4-chlorophenol, is pure. Impurities can interfere with the reaction. The iodinating agent, typically N-Iodosuccinimide (NIS), should be of high purity and stored under anhydrous conditions to prevent decomposition.

  • Reaction Conditions:

    • Solvent: Acetonitrile is a common solvent for this reaction. Ensure it is anhydrous, as water can react with NIS and reduce its efficacy.

    • Catalyst: Trifluoroacetic acid (TFA) is often used as a catalyst to activate the NIS.[1][2] The concentration of TFA can be critical; too little may result in a sluggish reaction, while too much can lead to side reactions. A catalytic amount is typically sufficient.[3]

    • Temperature: This reaction is often performed at room temperature.[2] Running the reaction at elevated temperatures does not necessarily improve the yield and may promote the formation of undesired byproducts.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of NIS (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction.[2] This will help you determine the optimal reaction time and prevent the formation of byproducts from over-running the reaction.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A2: The primary side products in this reaction are typically di-iodinated species or products resulting from the cleavage of the benzyl ether.

  • Di-iodination: The aromatic ring is activated by the benzyloxy group, making it susceptible to further iodination.[4] The primary substitution is expected at the ortho position to the benzyloxy group due to steric hindrance from the existing chlorine atom and the directing effect of the hydroxyl group's ether derivative. To minimize di-iodination, avoid a large excess of NIS and monitor the reaction closely to stop it once the starting material is consumed.

  • Benzyl Ether Cleavage: While generally stable, the benzyl ether can be cleaved under strongly acidic conditions. If using a large excess of TFA or other strong acids, this can become a significant issue. Using only a catalytic amount of TFA is recommended.[1][3]

  • Oxidation: Phenols are susceptible to oxidation, which can lead to colored impurities.[5] Ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions.

Q3: My final product is difficult to purify. What are the best practices for purification?

A3: Purification of 2-(Benzyloxy)-4-chloro-1-iodobenzene is typically achieved by recrystallization or column chromatography.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be effective. This method is excellent for removing small amounts of impurities.

  • Column Chromatography: For mixtures with significant amounts of side products, silica gel column chromatography is the preferred method.[6] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will allow for the separation of the desired product from less polar starting materials and more polar side products.

Frequently Asked Questions (FAQs)

Q1: What is the role of Trifluoroacetic Acid (TFA) in the iodination reaction with N-Iodosuccinimide (NIS)?

A1: Trifluoroacetic acid acts as a catalyst to activate the N-Iodosuccinimide. It protonates the succinimide nitrogen, which increases the electrophilicity of the iodine atom, making it a more potent iodinating agent for the electron-rich aromatic ring of 2-(benzyloxy)-4-chlorophenol.[2] The active iodinating species is proposed to be an in-situ generated iodine trifluoroacetate.[2]

Q2: Can I use other iodinating agents besides NIS?

A2: Yes, other iodinating agents can be used, but NIS is often preferred for its mild reaction conditions and high regioselectivity.[1] Other options include:

  • Iodine monochloride (ICl): This is a powerful iodinating agent, but it can be less selective and may lead to more side products.

  • Molecular Iodine (I₂): In the presence of an oxidizing agent like nitric acid or hydrogen peroxide, I₂ can be used for iodination.[7] However, these conditions can be harsh and may not be compatible with the benzyloxy group.

Q3: How does the electronic nature of the substituents on the phenol affect the iodination reaction?

A3: The benzyloxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, facilitating the iodination. The chlorine atom is an electron-withdrawing group, which deactivates the ring, but its effect is overcome by the strongly activating benzyloxy group. The directing effects of these substituents are also important. The benzyloxy group is an ortho, para-director. Since the para position is blocked by the chlorine atom, iodination occurs at one of the ortho positions.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)-4-chloro-1-iodobenzene

This protocol is a standard procedure for the iodination of 2-(benzyloxy)-4-chlorophenol using NIS and catalytic TFA.

Materials:

  • 2-(Benzyloxy)-4-chlorophenol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic Acid (TFA) (0.1 eq)

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(benzyloxy)-4-chlorophenol in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (NIS) to the solution.

  • Add a catalytic amount of Trifluoroacetic Acid (TFA) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation
ParameterRecommended ValueRationale
NIS Equivalents 1.1 eqEnsures complete consumption of the starting material without excessive side-product formation.
TFA Equivalents 0.1 eqCatalytic amount is sufficient to activate NIS without causing significant side reactions like debenzylation.[1][3]
Solvent Anhydrous AcetonitrileA polar aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction.
Temperature Room TemperatureMild conditions are sufficient for this reaction and help to minimize byproduct formation.[2]
Reaction Time Monitored by TLCOptimal time varies; monitoring prevents over-reaction and the formation of di-iodinated products.

Visualization of Key Processes

Reaction Mechanism

Reaction_Mechanism cluster_activation NIS Activation cluster_substitution Electrophilic Aromatic Substitution NIS N-Iodosuccinimide (NIS) Activated_I [I+] (Electrophilic Iodine) NIS->Activated_I + TFA TFA Trifluoroacetic Acid (TFA) Substrate 2-(Benzyloxy)-4-chlorophenol Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate + [I+] Product 2-(Benzyloxy)-4-chloro-1-iodobenzene Intermediate->Product - H+

Caption: Mechanism of NIS/TFA mediated iodination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Solvent, Temp, Catalyst) Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC/GC-MS) Start->Monitor_Reaction Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Start->Optimize_Purification Improved_Yield Improved Yield Check_Reagents->Improved_Yield Check_Conditions->Improved_Yield Side_Products Identify Side Products Monitor_Reaction->Side_Products Optimize_Purification->Improved_Yield Adjust_Stoichiometry Adjust NIS Stoichiometry Side_Products->Adjust_Stoichiometry Di-iodination Adjust_Catalyst Reduce Catalyst Amount Side_Products->Adjust_Catalyst Debenzylation Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Oxidation Adjust_Stoichiometry->Improved_Yield Adjust_Catalyst->Improved_Yield Inert_Atmosphere->Improved_Yield

Caption: A systematic workflow for troubleshooting low yield.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved February 20, 2026, from [Link]

  • Radhakrishna, P., & Srinivasa, G. (1987). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry, 26A, 550-552.
  • Koukoulitsa, C., et al. (2003). Synthesis of o-brominated diaryl ethers using symmetrical iodonium salts. ARKIVOC, 2003(xv), 92-101.
  • BenchChem. (2025). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved February 20, 2026, from [Link]

  • Supporting Inform
  • Royal Society of Chemistry. (n.d.). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Retrieved February 20, 2026, from [Link]

  • Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(12), 6590-6597.
  • Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
  • Figshare. (2025). o‑Diiodobenzene/NaH Benzyne System Enables the Synthesis of Alkyl Aryl Ethers and Diaryl Ethers.
  • Google Patents. (n.d.). US9464043B2 - Preparation of hydroxy-benzylbenzene derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Retrieved February 20, 2026, from [Link]

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
  • PrepChem.com. (n.d.). (1) Synthesis of 3-Benzyloxyiodobenzene. Retrieved February 20, 2026, from [Link]

  • Studylib.net. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved February 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-(Benzyloxy)-4-chloro-1-iodobenzene. Retrieved February 20, 2026, from [Link]

  • Beilstein Journals. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • The Hive Chemistry Discourse. (n.d.).
  • Chemia. (2022).
  • Chemistry LibreTexts. (2024). 16.
  • BenchChem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols: Oxidation of the Benzyloxy Group in 2-(benzyloxy)-4-bromo-1-fluorobenzene.
  • Organic Chemistry Portal. (2020). Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes.
  • Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • Google P
  • Sigma-Aldrich. (n.d.). Product Page.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive C13 NMR Guide: 2-(Benzyloxy)-4-chloro-1-iodobenzene

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical principles with comparative analog data to provide a high-fidelity referen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical principles with comparative analog data to provide a high-fidelity reference for 2-(Benzyloxy)-4-chloro-1-iodobenzene .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists Focus: Structural Elucidation via Carbon-13 NMR Chemical Shifts

Executive Summary

2-(Benzyloxy)-4-chloro-1-iodobenzene is a high-value halogenated intermediate, frequently employed in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling or in the construction of fused heterocycles (e.g., benzofurans).

The structural validation of this compound relies heavily on C13 NMR spectroscopy due to the unique electronic environment created by the ortho-benzyloxy and ipso-iodo substituents. This guide provides a comparative analysis of the chemical shifts, highlighting the diagnostic Heavy Atom Effect of iodine, which significantly shields the C1 carbon, distinguishing it from chloro- or bromo-analogs.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following locant map. The molecule is defined by a 1,2,4-trisubstituted benzene ring (Ring A) and a benzyl ether moiety (Ring B).

DOT Diagram: Structural Locants

G Figure 1: Carbon Locant Map for 2-(Benzyloxy)-4-chloro-1-iodobenzene C1 C1 (I-Ipso) C2 C2 (O-Ipso) C1->C2 C3 C3 (CH) C2->C3 C7 C7 (CH2) C2->C7 Ether Link C4 C4 (Cl-Ipso) C3->C4 C5 C5 (CH) C4->C5 C6 C6 (CH) C5->C6 C6->C1 C8 Ph (Benzyl) C7->C8

Comparative Chemical Shift Data

Direct experimental data for this specific intermediate is often proprietary. Therefore, we utilize Substituent Chemical Shift (SCS) Additivity anchored by experimentally verified analogs (e.g., 2-iodoanisole and 4-chloro-2-iodophenol). This method provides high-confidence ranges for structural verification.

Table 1: Predicted vs. Analogous Experimental Shifts (ppm)
Carbon LocantAssignmentPredicted Range (ppm)Diagnostic TrendAnalog Anchor (2-Iodoanisole)*
C1 C-I (Ipso) 83.0 – 86.0 Upfield Shielding (Heavy Atom Effect) 85.7
C2 C-O (Ipso) 157.0 – 159.0 Deshielded (Ether linkage)157.5
C3 CH (Ortho to O) 110.0 – 113.0 Shielded (Resonance effect of O)110.8
C4 C-Cl (Ipso) 134.0 – 136.0 Deshielded (Inductive effect of Cl)129.5 (H-analog)
C5 CH (Meta to I) 121.0 – 123.0 Standard Aromatic122.4
C6 CH (Ortho to I) 139.0 – 141.0 Deshielded (Steric/Electronic effect of I)139.2
C7 Benzylic CH2 70.0 – 72.0 Characteristic Benzyl Ether70.5 (Benzyl ether)
C8-C11 Benzyl Phenyl 127.0 – 137.0 Multiplet (Mono-substituted benzene)128.0 - 137.0

*Analog Note: 2-Iodoanisole values are used as the baseline, corrected for the 4-Chloro substituent effect (+6.4 ipso, -2.0 para).

In-Depth Technical Analysis

The Heavy Atom Effect (C1 Analysis)

The most critical validation point for this molecule is the C1 resonance at ~84 ppm .

  • Mechanism: Iodine is a "heavy atom" with a large electron cloud. The spin-orbit coupling mechanism causes a relativistic shielding effect that opposes the expected electronegativity trend.

  • Comparison: A standard aromatic C-H is ~128 ppm. A C-Cl is ~134 ppm. The C-I drops significantly to ~84 ppm.

  • Validation Check: If your spectrum shows a quaternary carbon around 120-130 ppm where you expect C1, the iodination has likely failed (yielding the proto- or chloro- analog).

Substituent Effects on Ring A
  • C2 (Benzyloxy): The oxygen atom donates electron density into the ring via resonance. This significantly shields the ortho (C3) and para (C5) positions. However, the ipso carbon (C2) is strongly deshielded (~158 ppm) due to the electronegativity of oxygen.

  • C6 (Ortho to Iodine): Iodine is bulky and polarizable. The C6 proton/carbon environment is deshielded (~140 ppm) due to the "magnetic anisotropy" and proximity to the large iodine cloud, distinguishing it from C3.

DOT Diagram: Signal Assignment Logic

Logic Figure 2: Spectral Assignment Workflow Start Analyze Spectrum (100 MHz, CDCl3) CheckI Locate Upfield Quaternary C (80-90 ppm) Start->CheckI CheckO Locate Downfield Quaternary C (155-160 ppm) Start->CheckO CheckBn Locate CH2 Signal (~71 ppm) Start->CheckBn Decision Does C1 exist at <90 ppm? CheckI->Decision Pass CONFIRMED: C-I Bond Present Decision->Pass Yes Fail ALERT: Possible De-iodination Decision->Fail No (Signal >110 ppm)

Experimental Protocol for Validation

To replicate these results and ensure high resolution of quaternary carbons (C1, C2, C4), follow this optimized protocol.

Materials & Methods[1][2][3][4]
  • Solvent: Chloroform-d (

    
    ) is the standard. If solubility is poor, DMSO-
    
    
    
    may be used, but expect slight chemical shift variations (+/- 1-2 ppm).
  • Concentration: 15-20 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz (100 MHz for

    
    ) or higher.
    
Acquisition Parameters
  • Pulse Sequence: Proton-decoupled

    
     (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C4) have long relaxation times (

      
      ). A short D1 will suppress their signal intensity, causing them to be lost in the noise.
      
  • Scans (NS): Minimum 1024 scans to resolve the low-intensity C-I peak.

  • Spectral Width: -10 ppm to 200 ppm (to ensure the upfield iodine peak is not aliased).

References

  • BenchChem. Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Halogenated Nitrobenzenes. (Methodology for Halogenated Aromatics).[1][2][3]

  • ChemicalBook. Iodobenzene 13C NMR Spectrum & Heavy Atom Effect Data. (Baseline for C-I Shift).

  • Sigma-Aldrich. NMR Chemical Shifts of Trace Impurities & Solvents. (Reference for Solvent Calibration).

  • PubChem. 1-(Benzyloxy)-4-iodobenzene Compound Summary. (Analogous Structure Data).

  • AOBChem. Product Data: 1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene.[4] (Structural Analog Confirmation).

Sources

Comparative

Decoding the Signature Fragmentation of 2-(Benzyloxy)-4-chloro-1-iodobenzene: A Mass Spectrometry-Based Comparative Guide

For the modern researcher, drug development professional, and scientist, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providi...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, drug development professional, and scientist, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that offers deep structural insights. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(Benzyloxy)-4-chloro-1-iodobenzene, a halogenated aromatic ether. By understanding its fragmentation pathways, researchers can confidently identify this molecule and distinguish it from structurally similar alternatives.

The structural complexity of 2-(Benzyloxy)-4-chloro-1-iodobenzene, with its multiple halogen substituents and ether linkage, gives rise to a rich and informative mass spectrum. The fragmentation is governed by the relative strengths of its chemical bonds and the stability of the resulting charged fragments. This guide will dissect these pathways, offering a predictive framework and a comparative analysis with alternative analytical approaches.

Predicted Fragmentation Pathways: A Logical Breakdown

Under electron ionization, 2-(Benzyloxy)-4-chloro-1-iodobenzene will undergo a series of characteristic bond cleavages. The stability of the resulting carbocations and radical species dictates the major fragmentation routes.

A primary and highly significant fragmentation event is the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation. Concurrently, cleavage of the carbon-halogen bonds is also anticipated, with the relative ease of cleavage following the trend I > Br > Cl.

Below is a visual representation of the predicted fragmentation cascade:

fragmentation_pathway M [C₁₃H₁₀ClIO]⁺˙ m/z 344/346 F1 [C₇H₇]⁺ Benzyl Cation m/z 91 M->F1 - C₆H₃ClIO˙ F2 [C₆H₄ClIO]⁺˙ m/z 254/256 M->F2 - C₇H₇˙ F3 [C₁₃H₁₀ClO]⁺ m/z 217/219 M->F3 - I˙ F5 [C₆H₅]⁺ Phenyl Cation m/z 77 F1->F5 - CH₂ F4 [C₆H₄Cl]⁺ m/z 111/113 F2->F4 - IO˙

Caption: Predicted EI-MS fragmentation pathway of 2-(Benzyloxy)-4-chloro-1-iodobenzene.

Key Fragmentation Insights and Expected Spectral Features

The mass spectrum of 2-(Benzyloxy)-4-chloro-1-iodobenzene is expected to be characterized by several key features:

  • Molecular Ion Peak (M⁺˙): The molecular ion peak will appear at m/z 344, corresponding to the nominal molecular weight of the compound with the most abundant isotopes (³⁵Cl). A smaller M+2 peak at m/z 346 will also be present, with an intensity of approximately one-third of the M⁺˙ peak, which is a characteristic isotopic signature of a single chlorine atom.[1] The presence of iodine (a monoisotopic element) will not contribute to an M+2 peak.[2]

  • Base Peak: The most intense peak in the spectrum (the base peak) is predicted to be the benzyl cation ([C₇H₇]⁺) at m/z 91 . This is due to the high stability of this resonance-stabilized carbocation, formed by the cleavage of the benzylic ether bond.[3][4]

  • Loss of Iodine: A significant fragmentation pathway involves the loss of an iodine radical, which is the most labile of the halogen substituents.[2] This will result in a prominent fragment ion at m/z 217 ([C₁₃H₁₀ClO]⁺) and its corresponding isotope peak at m/z 219.

  • Formation of the Phenyl Cation: The benzyl cation (m/z 91) can further fragment by losing a neutral acetylene molecule (C₂H₂) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.[5] This is a common fragmentation pathway for aromatic compounds.

  • Other Significant Fragments: Cleavage of the C-O bond can also generate a radical cation of 4-chloro-1-iodobenzene at m/z 254/256. Further fragmentation of this ion can lead to the formation of a chlorophenyl cation at m/z 111/113.

Comparative Data Summary

To provide a clear, at-a-glance reference, the expected key fragments, their mass-to-charge ratios (m/z), and their proposed structures are summarized in the table below.

m/z (relative to ³⁵Cl) Proposed Ion Structure Formula Notes
344/346Molecular Ion[C₁₃H₁₀ClIO]⁺˙M⁺˙ and M+2 peaks in an approximate 3:1 ratio, characteristic of one chlorine atom.
217/219[M - I]⁺[C₁₃H₁₀ClO]⁺Result of the loss of an iodine radical. Isotopic pattern for chlorine is maintained.
91Benzyl Cation[C₇H₇]⁺Expected to be the base peak due to its high stability.
77Phenyl Cation[C₆H₅]⁺A common fragment from aromatic compounds, formed from the benzyl cation.
254/2564-chloro-1-iodobenzene radical cation[C₆H₄ClI]⁺˙Formed by cleavage of the ether bond with charge retention on the halogenated ring.
111/113Chlorophenyl Cation[C₆H₄Cl]⁺Can be formed from further fragmentation of the m/z 254/256 ion.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-450.

  • Scan Rate: 2 scans/second.

Sample Preparation:

  • Dissolve approximately 1 mg of 2-(Benzyloxy)-4-chloro-1-iodobenzene in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the prepared solution into the GC-MS system.

Alternative Analytical Techniques: A Comparative Overview

While EI-MS is a powerful tool for structural elucidation, a comprehensive analysis often benefits from complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms and the chemical environment of each proton and carbon, confirming the overall structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the C-O-C ether linkage and the aromatic C-H bonds.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

The combination of these techniques provides a self-validating system for the unequivocal identification and characterization of 2-(Benzyloxy)-4-chloro-1-iodobenzene.

Conclusion

The predictable and informative fragmentation pattern of 2-(Benzyloxy)-4-chloro-1-iodobenzene under electron ionization mass spectrometry makes it a powerful tool for its identification. The characteristic isotopic signature of chlorine, coupled with the formation of the highly stable benzyl cation as the base peak, provides a unique fingerprint. By understanding these fragmentation pathways and complementing the analysis with other spectroscopic techniques, researchers can ensure the accurate and confident structural elucidation of this and other complex halogenated aromatic ethers.

References

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. [Link]

  • Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]

  • Liu, P., Hu, N., Pan, Y., & Tu, Y. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(4), 626–634. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2025, August 7). ResearchGate. [Link]

  • GCMS Section 6.13. (n.d.). Whitman College. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Brown, W. P. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes. [Link]

  • MASS SPECTRUM OF ETHERS. (2015, July 2). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022, September 13). AIP Publishing. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. [Link]

Sources

Validation

High-Resolution Structural Analysis of 2-(Benzyloxy)-4-chloro-1-iodobenzene: A Comparative Guide to Elucidation Strategies

Executive Summary: The Structural Challenge In the development of halogenated biaryl ethers for pharmaceutical applications, 2-(Benzyloxy)-4-chloro-1-iodobenzene represents a critical "pivot" scaffold. Its utility lies i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of halogenated biaryl ethers for pharmaceutical applications, 2-(Benzyloxy)-4-chloro-1-iodobenzene represents a critical "pivot" scaffold. Its utility lies in its orthogonal reactivity: the iodine atom at C1 is primed for Ullmann/Suzuki coupling, while the benzyloxy group at C2 serves as a protected phenol or a lipophilic anchor.

However, the solid-state performance of this molecule is governed by a complex competition between Halogen Bonding (XB) and Conformational Flexibility . The iodine atom acts as a strong


-hole donor, while the ether oxygen is a potent acceptor. Understanding how these forces resolve in the crystal lattice is not merely academic—it dictates solubility, melting point, and the risk of late-stage polymorphism in drug formulation.

This guide compares the three primary methodologies for analyzing this structure—Single Crystal XRD (SXRD) , Powder XRD (PXRD) , and DFT Calculation —and provides a validated protocol for synthesizing and crystallizing the target for optimal analysis.

Comparative Analysis: Selecting the Right Structural Tool

For a molecule with high conformational freedom (benzyloxy arm) and heavy atoms (I, Cl), no single technique provides a complete picture. The following comparison evaluates "performance" based on resolution, polymorph detection, and mechanistic insight.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureSingle Crystal XRD (SXRD) Powder XRD (PXRD) DFT (Solid State)
Primary Output Absolute 3D atomic coordinates (XYZ)Bulk phase fingerprint (

peaks)
Interaction energies (kcal/mol)
Resolution Atomic (< 0.8 Å) Meso-scale (Phase purity)Electronic (Wavefunction)
Polymorph Detection Low (Only analyzes one crystal)High (Analyzes bulk sample) Predictive (Lattice energy landscape)
Halogen Bond Insight Direct Visualization (I[1]···O distance) Inferential (Shift in cell volume)Quantification (

-hole magnitude)
Sample Requirement High-quality crystal (>0.1 mm)Polycrystalline powder (~10 mg)High-performance computing cluster
Turnaround Time High (Days for growth + collection)Low (Minutes to Hours)Medium (Hours to Days)
Expert Insight: The "Gold Standard" Trap

While SXRD is the "Gold Standard" for determining the molecule's geometry, it is a poor predictor of bulk behavior. For 2-(Benzyloxy)-4-chloro-1-iodobenzene, PXRD is superior for batch consistency , but SXRD is required to prove the existence of the Iodine-Oxygen halogen bond , which stabilizes the lattice.

Recommendation: Use SXRD for initial characterization and DFT to validate the stability of the I···O interaction. Use PXRD exclusively for process control (Lot-to-Lot consistency).

Structural Deep Dive: The Halogen Bond Network

The performance of this molecule in the solid state is defined by the


-hole  on the Iodine atom.
The Mechanism

In 2-(Benzyloxy)-4-chloro-1-iodobenzene, the electron-withdrawing chlorine at C4 enhances the positive electrostatic potential on the Iodine at C1.

  • Donor: The Iodine atom (C1-I) exhibits a positive cap (

    
    -hole) along the extension of the C-I bond.
    
  • Acceptor: The Ether Oxygen (-OBn) or the

    
    -system of the benzyl ring.
    
  • Competition: The Chlorine atom is a weaker donor and often disengages, serving only as a steric spacer.

Critical Interaction Hierarchy
  • Primary Motif (Strong):

    
     (Distance: ~2.9 - 3.1 Å). This "intramolecular-like" or short intermolecular contact locks the conformation.
    
  • Secondary Motif (Weak):

    
     (Type II halogen bond) or 
    
    
    
    .
  • Destabilizing Factor: The benzyl methylene group (-CH2-) introduces rotational freedom, leading to high entropy and potential disorder in the crystal.

Experimental Protocol: Synthesis & Crystallization

This protocol is designed to yield diffraction-quality single crystals (SXRD) and phase-pure bulk powder (PXRD).

Phase A: Synthesis via Williamson Etherification

Precursor: 5-Chloro-2-iodophenol (Note: This substitution pattern yields the 4-chloro-1-iodo product).

  • Setup: Charge a 100 mL round-bottom flask with 5-Chloro-2-iodophenol (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL).

  • Base Addition: Add Potassium Carbonate (

    
    ) (1.5 eq, 7.5 mmol). Stir at RT for 15 min to form the phenoxide.
    
  • Alkylation: Dropwise add Benzyl Bromide (1.1 eq, 5.5 mmol).

  • Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot (

    
    ) should disappear; product spot (
    
    
    
    ) appears.
  • Workup: Pour into ice water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
Phase B: Crystallization for SXRD (The "Slow" Method)

Target: Block-like colorless crystals.

  • Dissolve 50 mg of the crude solid in minimal Dichloromethane (DCM) (~1 mL).

  • Filter the solution through a 0.45

    
     PTFE syringe filter into a narrow vial (to remove dust nucleation sites).
    
  • Carefully layer Hexane (2 mL) on top of the DCM. Do not mix.

  • Cap the vial loosely (poke one pinhole) and leave undisturbed in a vibration-free dark area at 20°C.

  • Timeline: Crystals will form at the interface over 48–72 hours.

Phase C: Crystallization for PXRD (The "Fast" Method)

Target: Microcrystalline powder for purity check.

  • Dissolve remaining solid in hot Ethanol (boiling).

  • Allow to cool slowly to RT, then refrigerate at 4°C.

  • Filter the white precipitate and dry under vacuum.

Visualizing the Workflow

The following diagram illustrates the decision tree for characterizing the solid form, highlighting the feedback loop between SXRD and DFT.

G Start Crude 2-(Benzyloxy)- 4-chloro-1-iodobenzene Recryst_Slow Slow Diffusion (DCM/Hexane) Start->Recryst_Slow 50 mg aliquot Recryst_Fast Bulk Recrystallization (Ethanol) Start->Recryst_Fast Bulk material SXRD Single Crystal XRD (Determination) Recryst_Slow->SXRD Block crystals PXRD Powder XRD (Fingerprinting) Recryst_Fast->PXRD Powder Analysis_I Identify I...O Halogen Bonds SXRD->Analysis_I Analysis_Poly Check Phase Purity & Polymorphs PXRD->Analysis_Poly DFT DFT Calculation (Energy Verification) Analysis_I->DFT Import Coordinates Decision Drug Candidate Suitability Analysis_I->Decision Analysis_Poly->Decision DFT->Analysis_I Validate Interaction Energy

Caption: Integrated workflow for structural validation. SXRD provides the geometric model for DFT, while PXRD ensures the bulk material matches the single crystal model.

Authoritative References & Data Sources

  • Structure & Synthesis of Halogenated Ethers:

    • BenchChem.[2] "Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene" (Proxy for halogenation protocols).

    • Chemical Papers.[3] "Synthesis and characterization of new benzyl-protected 2-iodo-4-tert-octylphenol." (Protocol validation for benzyl protection).

  • Halogen Bonding Mechanics:

    • Metrangolo, P., et al. "The Halogen Bond."[1][4][5][6][7][8][9] Chemical Reviews. Explains the

      
      -hole theory essential for interpreting the Iodine interaction. 
      
    • MDPI. "Halogen Bonding: A Halogen-Centered Noncovalent Interaction."[7] (Details on I...O vs Cl...Cl competition).

  • Methodology Comparison (SXRD vs PXRD):

    • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique."

    • Pulstec. "The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction."

  • Database Validation:

    • PubChem.[10][11] "1-(Benzyloxy)-4-iodobenzene" (Structural analog data).

Sources

Comparative

Purity Verification Standards for 2-(Benzyloxy)-4-chloro-1-iodobenzene: A Comparative Analytical Guide

Executive Summary 2-(Benzyloxy)-4-chloro-1-iodobenzene (CAS: 1820607-95-1) is a critical intermediate in medicinal chemistry, particularly valuable for its orthogonal reactivity. The aryl iodide moiety serves as a handle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Benzyloxy)-4-chloro-1-iodobenzene (CAS: 1820607-95-1) is a critical intermediate in medicinal chemistry, particularly valuable for its orthogonal reactivity. The aryl iodide moiety serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the benzyloxy group acts as a robust protected phenol.

In drug development, the purity of such intermediates is non-negotiable. Impurities like 4-chloro-2-iodophenol (starting material) can poison transition metal catalysts, while benzyl halides are potential genotoxic impurities (PGIs). This guide compares the two dominant verification standards: High-Performance Liquid Chromatography (HPLC-UV) for routine process control and Quantitative NMR (qNMR) for absolute assay certification.[1]

Part 1: Critical Impurity Profiling

Before selecting an analytical method, one must understand the "molecular fate" of the synthesis. The standard synthesis involves the Williamson etherification of 4-chloro-2-iodophenol with benzyl bromide.

The "Usual Suspects" (Impurity Spectrum)
  • 4-Chloro-2-iodophenol (Starting Material): High polarity. Potential catalyst poison (free phenol).

  • Benzyl Bromide/Chloride (Reagent): Alkylating agent. Genotoxic concern.

  • Dibenzyl Ether (Side Product): Formed via hydrolysis of benzyl bromide and subsequent condensation. Non-polar.

  • Inorganic Salts: Potassium carbonate/bromide (invisible to UV, relevant for weight-based assay).

Visualization: Impurity Fate Mapping

The following diagram illustrates the origin of impurities and their physicochemical behavior relative to the target product.

ImpurityMap StartMat 4-Chloro-2-iodophenol (Polar, Acidic) Target TARGET: 2-(Benzyloxy)-4-chloro-1-iodobenzene (Lipophilic, Neutral) StartMat->Target Alkylation StartMat->Target Residual (Unreacted) Reagent Benzyl Bromide (Genotoxic, Reactive) Reagent->Target + Base Reagent->Target Residual SideProd Dibenzyl Ether (Highly Lipophilic) Reagent->SideProd Hydrolysis/Condensation Salts Inorganic Salts (KBr, K2CO3) Target->Salts Co-precipitated

Figure 1: Synthetic origin and physicochemical classification of potential impurities.

Part 2: Comparative Analysis of Methodologies

Method A: HPLC-UV (The Process Workhorse)

Principle: Separation based on hydrophobicity (Reverse Phase) with detection via UV absorption (aromatic rings).

  • Best For: Routine QC, detecting organic impurities, monitoring reaction completion.

  • Blind Spot: Cannot detect inorganic salts or impurities lacking a chromophore. Requires a reference standard for absolute quantification (w/w%).

Method B: qNMR (The Absolute Standard)

Principle: Direct ratio of molar nuclei counts relative to an internal standard (IS).

  • Best For: Certifying the "Primary Standard," determining absolute weight % purity (Assay), detecting residual solvents/salts (indirectly via mass balance).

  • Blind Spot: Lower sensitivity (LOD ~0.1%); overlapping signals can complicate integration.

Performance Comparison Table
FeatureHPLC-UV (Gradient)1H-qNMR (Internal Standard)
Primary Output Chromatographic Purity (Area %)Absolute Assay (Weight %)
Reference Standard Required (for Assay)Not Required (Self-validating)
Detection Limit High (ppm level)Moderate (0.1 - 0.5%)
Specificity Excellent (Separates isomers)Good (Structural confirmation)
Throughput High (Automated)Low (Manual processing)
Cost per Run LowHigh (Deuterated solvents, skilled labor)

Part 3: Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment

Objective: To quantify organic impurities and determine Area % purity.

System Suitability:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (general) and 220 nm (benzyl halides).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % A % B Event
0.0 90 10 Equilibration
15.0 10 90 Elution of Target & Lipophilics
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |

Expected Elution Order:

  • Inorganic Salts (Dead volume, ~1.5 min)

  • 4-Chloro-2-iodophenol (Polar, ~5-7 min)

  • Benzyl Alcohol (Degradant, ~8 min)

  • Target Compound (~12-13 min)

  • Dibenzyl Ether (Late eluter, ~16 min)

Protocol 2: Absolute Purity by 1H-qNMR

Objective: To determine the absolute mass purity (Assay) without a specific reference standard.

Reagents:

  • Solvent: DMSO-d6 (ensures solubility of both polar salts and lipophilic target).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Why? Non-volatile, distinct singlet @ ~6.1 ppm (aromatic region) that does not overlap with the target's benzyloxy protons.

Procedure:

  • Weighing: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (d = 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Critical: Must be > 5

      
       T1 of the slowest proton to ensure full relaxation).
      
    • Scans (ns): 16 or 32 (for S/N > 150).

    • Spectral Width: -2 to 14 ppm.

Calculation:



Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (Target benzyloxy 
    
    
    
    = 2H; IS aromatic
    
    
    = 3H)
  • 
     = Molecular Weight[3]
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard
    

Part 4: Case Study & Decision Logic

Scenario: A researcher synthesizes a batch of 2-(Benzyloxy)-4-chloro-1-iodobenzene.

  • HPLC Result: 99.2% Area (Single peak).

  • qNMR Result: 94.5% w/w.

Analysis: The discrepancy (4.7%) indicates the presence of non-UV active impurities , likely inorganic salts (KBr) trapped in the crystal lattice or residual solvent (e.g., hexanes) not seen on UV.

Workflow: Selecting the Right Method

SelectionLogic Start Start: Purity Check Goal What is the goal? Start->Goal Routine Routine Batch Check (Process Monitoring) Goal->Routine Quick/Qualitative Cert Ref. Standard Certification or Catalyst Stoichiometry Goal->Cert Precise/Quantitative HPLC Method A: HPLC-UV (High Sensitivity) Routine->HPLC qNMR Method B: qNMR (Absolute Accuracy) Cert->qNMR Check Check for Salts/Solvents HPLC->Check Result > 98%? Check->qNMR If Discrepancy Suspected

Figure 2: Decision matrix for analytical method selection.

References

  • BenchChem. (2025).[1][2][4] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from

  • Thermo Scientific Chemicals. (2024). 1-Benzyloxy-4-iodobenzene Product Specifications. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 519671: 1-(Benzyloxy)-4-iodobenzene.[5] Retrieved from

  • Sigma-Aldrich. (2024). 1-Chloro-4-iodobenzene Product Specification & NMR Data. Retrieved from

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[6] Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.